4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
Introduction of methoxy groups: Methoxy groups are introduced at the 2 and 6 positions of the pyrimidine ring using methylation reactions.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine derivative.
Carboxamide formation: The final step involves the formation of the carboxamide group by reacting the piperazine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperazine ring.
Reduction: Reduction reactions could target the carboxamide group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine and phenyl rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperazine core, a pyrimidine ring, and a dimethylphenyl substituent, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that similar compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines including HT-29 (colon cancer) and COLO-205 (colorectal cancer) .
Anticonvulsant Activity
Research has demonstrated that related compounds exhibit anticonvulsant properties. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones have shown efficacy in maximal electroshock tests. These compounds increased GABA levels significantly and inhibited GABA transaminase activity both in vitro and ex vivo . This suggests that the piperazine moiety may enhance GABAergic transmission.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of NF-kB signaling pathways.
The biological activities of this compound can be attributed to several mechanisms:
- GABAergic Modulation : By enhancing GABA levels and inhibiting its breakdown, the compound may exert anticonvulsant effects.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclins and cyclin-dependent kinases.
- Cytokine Inhibition : Inflammatory responses can be mitigated through the downregulation of cytokines like TNF-alpha and IL-6.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the antitumor effects on HT-29 cells; showed IC50 values < 10 µM indicating potent activity. |
Study 2 | Evaluated anticonvulsant effects; demonstrated significant increase in GABA levels and inhibition of GABA transaminase. |
Study 3 | Assessed anti-inflammatory properties; noted reduction in edema and cytokine levels in animal models. |
Properties
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13-6-5-7-15(14(13)2)20-19(25)24-10-8-23(9-11-24)16-12-17(26-3)22-18(21-16)27-4/h5-7,12H,8-11H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSPPHJJLXYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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